molecular formula C16H20FN3O5 B1444491 tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate CAS No. 1379526-99-4

tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate

Cat. No.: B1444491
CAS No.: 1379526-99-4
M. Wt: 353.35 g/mol
InChI Key: LWONAYYXJOZYRR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H20FN3O5 and a molecular weight of 353.35 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group, a fluoro-nitrobenzoyl moiety, and a carboxylate group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new chemical entities with potential biological activities .

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is also employed in the development of new drugs targeting specific biological pathways .

Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its derivatives have shown promise as inhibitors of specific enzymes and receptors involved in disease processes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The fluoro-nitrobenzoyl moiety plays a crucial role in the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Comparison: tert-Butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate is unique due to the presence of the fluoro-nitrobenzoyl moiety, which imparts specific chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity and binding affinity, making it valuable for specific applications in research and industry .

Biological Activity

Tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine family, characterized by its unique structural features that include a tert-butyl group and a nitro-substituted aromatic ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer properties, enzyme inhibition, and receptor modulation.

  • Molecular Formula: C₁₆H₂₀FN₃O₄
  • Molecular Weight: 353.35 g/mol
  • CAS Number: 475279-74-4
  • Melting Point: 113-115 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the compound can bind to specific enzymes or receptors, modulating their activity. The nitro group may play a crucial role in facilitating these interactions through redox reactions or hydrogen bonding.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.65Apoptosis induction
This compoundMEL-82.41Apoptosis induction

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. For instance, it has shown potential as an inhibitor of enteropeptidase, an enzyme involved in protein digestion.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (nM)
This compoundEnteropeptidase180

Case Studies

Several studies have explored the biological activity of similar piperazine derivatives, providing insights into structure–activity relationships (SAR). For example, modifications in the aromatic ring or the piperazine moiety can significantly alter the potency and selectivity of these compounds.

Study Example:

A recent study evaluated a series of piperazine derivatives, revealing that those with electron-withdrawing groups (like nitro) exhibited enhanced cytotoxicity against cancer cell lines compared to their non-substituted counterparts. This suggests that the presence of the nitro group in this compound may be critical for its biological activity.

Properties

IUPAC Name

tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O5/c1-16(2,3)25-15(22)19-8-6-18(7-9-19)14(21)12-10-11(20(23)24)4-5-13(12)17/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWONAYYXJOZYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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